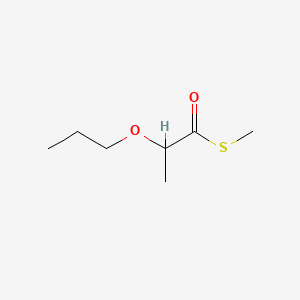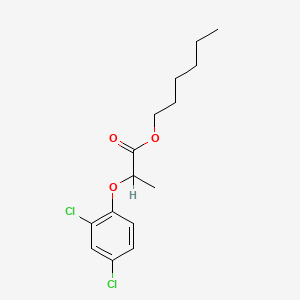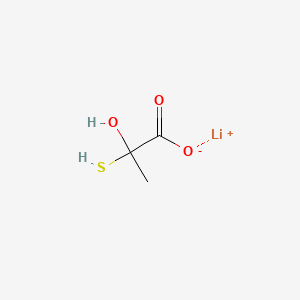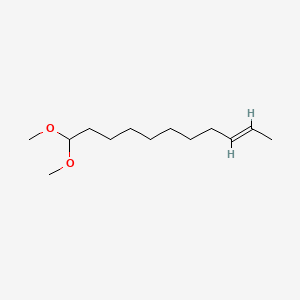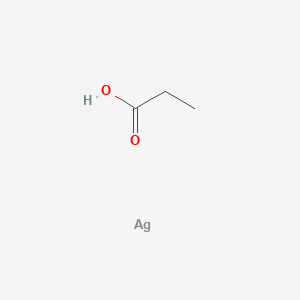
Hydroxytrimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one is a complex organic compound with the molecular formula C18H14O7 and a molecular weight of 342.29956 It is known for its unique structure, which includes a pyrano-xanthenone core with hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrano-xanthenone core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one, such as quinones, hydroxy derivatives, and substituted compounds.
Scientific Research Applications
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one can be compared with other similar compounds, such as:
Xanthones: These compounds share a similar core structure but differ in their functional groups.
Flavonoids: While they have a different core structure, they exhibit similar biological activities.
Coumarins: These compounds also have a lactone ring and show comparable chemical reactivity.
The uniqueness of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
87865-18-7 |
|---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
6-hydroxy-3,4,5-trimethoxy-8,14-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one |
InChI |
InChI=1S/C18H14O7/c1-21-16-13-8-7-11(19)24-9-5-4-6-10(12(8)9)25-15(13)14(20)17(22-2)18(16)23-3/h4-7,20H,1-3H3 |
InChI Key |
UNMIIMSOJXFNMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C3=CC(=O)OC4=C3C(=CC=C4)O2)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


